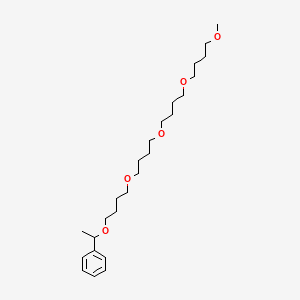
23-Phenyl-2,7,12,17,22-pentaoxatetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Phenyl-2,7,12,17,22-pentaoxatetracosane is an organic compound with the molecular formula C25H44O5 It is a complex molecule that features a phenyl group attached to a long chain of ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane typically involves multi-step organic reactions. One common approach is the stepwise etherification of a phenyl-substituted alcohol with ethylene oxide or similar reagents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
23-Phenyl-2,7,12,17,22-pentaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
23-Phenyl-2,7,12,17,22-pentaoxatetracosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain ethers.
Biology: Investigated for its potential role in biological membranes and as a component in synthetic lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane involves its interaction with molecular targets through its ether linkages and phenyl group. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
23-Phenyl-2,7,12,17,22-pentaoxatetracosane: Unique due to its specific arrangement of ether linkages and phenyl group.
Polyethylene glycol (PEG): Similar in having ether linkages but lacks the phenyl group.
Phenyl ether: Contains a phenyl group and ether linkage but is much simpler in structure.
Uniqueness
This compound stands out due to its combination of a long ether chain and a phenyl group, providing unique amphiphilic properties and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
64710-45-8 |
|---|---|
Formule moléculaire |
C25H44O5 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
1-[4-[4-[4-(4-methoxybutoxy)butoxy]butoxy]butoxy]ethylbenzene |
InChI |
InChI=1S/C25H44O5/c1-24(25-14-4-3-5-15-25)30-23-13-12-22-29-21-11-10-20-28-19-9-8-18-27-17-7-6-16-26-2/h3-5,14-15,24H,6-13,16-23H2,1-2H3 |
Clé InChI |
WBMXWLVXMSFQCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OCCCCOCCCCOCCCCOCCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


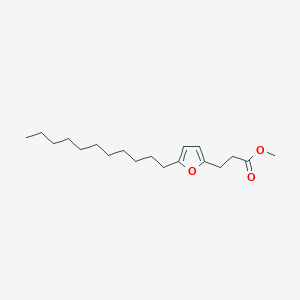
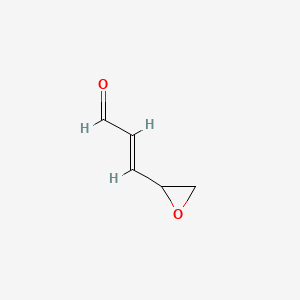
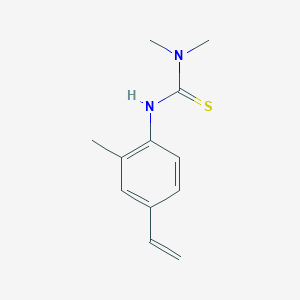
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)


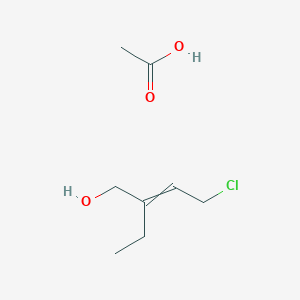
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
